molecular formula C8H5ClN2O B1521801 3-Chloro-1H-indazole-6-carbaldehyde CAS No. 1086391-23-2

3-Chloro-1H-indazole-6-carbaldehyde

Cat. No.: B1521801
CAS No.: 1086391-23-2
M. Wt: 180.59 g/mol
InChI Key: OSPONTVKJJKXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-indazole-6-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2H-indazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPONTVKJJKXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 3-Chloro-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1H-indazole-6-carbaldehyde

Authored by a Senior Application Scientist

Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form key hydrogen bond interactions within the active sites of proteins, particularly kinases.[1][2] This guide focuses on a specific, highly functionalized derivative: this compound. As a bifunctional molecule, it serves as a versatile building block for the synthesis of complex molecular architectures aimed at drug discovery and materials science. This document provides an in-depth analysis of its core physicochemical properties, analytical characterization, and chemical behavior, offering a foundational understanding for researchers and drug development professionals.

Molecular Architecture and Identity

This compound is a heterocyclic aromatic compound. Its structure is built upon a bicyclic indazole core, which consists of a benzene ring fused to a pyrazole ring.[3] This core is substituted with a chlorine atom at the 3-position and a formyl (carbaldehyde) group at the 6-position.

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 1086391-23-2[4]
Molecular Formula C₈H₅ClN₂O[3][4]
Molecular Weight 180.59 g/mol [3][4]
Canonical SMILES O=CC1=CC=C2C(=C1)NN=C2Cl[4]
InChI Key OSPONTVKJJKXLJ-UHFFFAOYSA-N[4]
Structural and Electronic Features

The molecule's properties are dictated by the interplay of its three key components: the aromatic indazole system, the electron-withdrawing chlorine atom, and the electrophilic aldehyde group.[3]

  • Indazole Core and Tautomerism: The indazole ring can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common.[1] For the parent indazole molecule, the 1H tautomer is generally more thermodynamically stable.[1][5] This tautomerism is a critical consideration in substitution reactions and intermolecular interactions.

  • Influence of Substituents: The chlorine atom at the C3 position and the aldehyde at the C6 position are both electron-withdrawing groups. This electronic profile significantly influences the reactivity of the indazole ring system, particularly in directing further electrophilic or nucleophilic substitution reactions.[3] The aldehyde group provides a reactive site for nucleophilic addition and condensation reactions, making it a valuable synthetic handle.[2]

G Key Structural Features of this compound cluster_reactivity Influence on Reactivity A Indazole Core (Fused Aromatic System) B C3-Chloro Group (Electron-Withdrawing) B->A R1 Directs further substitution B->R1 C C6-Carbaldehyde Group (Electrophilic Center) C->A R2 Enables nucleophilic addition & condensation reactions C->R2 D N1-H Tautomer (Hydrogen Bond Donor) D->A R3 Participates in H-bonding (e.g., protein binding) D->R3

Caption: Influence of functional groups on molecular properties.

Physicochemical Properties

Quantitative data for this specific isomer is primarily available from chemical suppliers. The properties are consistent with a substituted aromatic aldehyde.

PropertyValue / ObservationNotes
Appearance Solid powder.[6]
Purity Typically supplied at ≥95-96% purity.[4]
Melting Point Data for the positional isomer, 3-Chloro-1H-indazole-5-carbaldehyde, is 190-195 °C.[6] A similar range is expected.A high melting point is indicative of a stable crystal lattice structure, likely stabilized by intermolecular hydrogen bonding and π-stacking.[3]
Solubility Soluble in organic solvents like DMSO and DMF. Limited solubility in water.The aromatic nature and presence of polar functional groups dictate its solubility profile.
Stability Stable under recommended storage conditions.Recommended storage is sealed in a dry environment at 2-8°C.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following workflow represents a robust, self-validating system for characterization.

G start Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (LC-MS) start->ms hplc Chromatography (HPLC-UV) start->hplc ftir IR Spectroscopy start->ftir confirm Structure & Purity Confirmed nmr->confirm Confirms Connectivity ms->confirm Confirms Mass hplc->confirm Determines Purity ftir->confirm Confirms Functional Groups

Caption: Standard workflow for analytical characterization.

Spectroscopic Profile
  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structural elucidation. While specific spectra for this compound are proprietary, the expected chemical shifts can be predicted based on known data for similar indazole derivatives.[7][8][9]

    • ¹H NMR (in DMSO-d₆):

      • Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8–10.2 ppm .[3]

      • Indazole NH: A broad singlet is expected at δ > 13.0 ppm .

      • Aromatic Protons: Three protons on the benzene ring will appear between δ 7.5–8.5 ppm , with splitting patterns (doublets, singlets) determined by their positions relative to the aldehyde and the fused ring.[3]

    • ¹³C NMR (in DMSO-d₆):

      • Aldehyde Carbonyl: Expected around δ 185-195 ppm .

      • Aromatic & Heterocyclic Carbons: Multiple signals between δ 110–150 ppm .

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

    • Expected Molecular Ion [M+H]⁺: 181.02 m/z.

    • Isotopic Pattern: A characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks will be observed due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • N-H Stretch: A broad peak around 3200-3400 cm⁻¹ .

    • C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹ .

    • C=C and C=N Stretches: Peaks in the 1450-1620 cm⁻¹ region.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining the purity of small molecules.[10]

Protocol: Reverse-Phase HPLC-UV for Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or DMF. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

  • Instrumentation & Columns:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. This method is self-validating; consistent peak shape and retention time across multiple runs indicate a stable and reliable analysis.

Applications in Drug Discovery and Chemical Synthesis

The indazole nucleus is a key pharmacophore in numerous FDA-approved drugs, especially kinase inhibitors where it mimics the adenine hinge-binding motif of ATP.[2]

  • Kinase Inhibitor Scaffolding: Compounds like Axitinib and Pazopanib feature the indazole core.[2] The N-H and ring nitrogens of the indazole act as crucial hydrogen bond donors and acceptors. This compound is an ideal starting material for building libraries of potential kinase inhibitors. The aldehyde can be converted into various functional groups (amines, alcohols, heterocycles) to explore the solvent-exposed region of an enzyme's active site, while the chloro group can be displaced in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.[3]

  • Synthetic Building Block: Beyond kinase inhibitors, this compound is valuable for synthesizing a wide range of biologically active molecules. The aldehyde functionality allows for participation in reactions like Wittig, Knoevenagel, and reductive amination, providing access to a vast chemical space.[2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4]

  • Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection. Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

References

  • Fluorochem, this compound Product Page. [URL: https://www.fluorochem.co.uk/product/f471744]
  • Sigma-Aldrich, 3-Chloro-1H-indazole-5-carboxaldehyde Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/708119]
  • ChemicalBook, this compound(1086391-23-2) 1 H NMR. [URL: https://www.chemicalbook.com/spectrum/1086391-23-2_1hnmr.htm]
  • Beilstein Journals, Experimental procedures, characterization data for all compounds and copies of NMR spectra. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-188-S1.pdf]
  • Sigma-Aldrich, 3-Chloro-1H-indazole-5-carboxaldehyde Properties. [URL: https://www.sigmaaldrich.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [URL: https://www.sustech.edu.cn/upload/2020/0115/20200115093740926.pdf]
  • Benchchem, this compound | 1086391-23-2. [URL: https://www.benchchem.com/product/bcp234567]
  • ChemicalBook, 3-chloro-1H-indazol-5-carbaldehyde synthesis. [URL: https://www.chemicalbook.com/synthesis/1086391-03-8.htm]
  • ChemicalBook, this compound | 1086391-23-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506848.htm]
  • ChemicalBook, 1H-Indazole-3-carboxaldehyde, 6-chloro-(885521-37-9) 1 H NMR. [URL: https://www.chemicalbook.com/spectrum/885521-37-9_1hnmr.htm]
  • CAS Common Chemistry, 3-Chloroindazole. [URL: https://commonchemistry.cas.org/detail?cas_rn=29110-74-5]
  • PubMed Central, Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473843/]
  • PubMed Central, Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8667887/]
  • RSC Advances, An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra01546e]
  • JOCPR, Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [URL: https://www.jocpr.
  • Hyma Synthesis Pvt. Ltd., Company Website. [URL: http://www.hymasynthesis.com/product_list.php]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/341991-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/]
  • Sigma-Aldrich, 6-Chloro-1H-indazole-3-carboxylic acid Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f98da]
  • Organic Chemistry Portal, Indazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indazoles.shtm]
  • PubMed, Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [URL: https://pubmed.ncbi.nlm.nih.gov/34894940/]
  • Sigma-Aldrich, 1h-indazole Product Listing. [URL: https://www.sigmaaldrich.com/US/en/search/1h-indazole?facet=facet_related_category%3A%22Building%20Blocks%22&page=1&perpage=30&sort=relevance&term=1h-indazole&type=product_name]
  • Sigma-Aldrich, Indazole-3-carboxaldehyde Product Listing. [URL: https://www.sigmaaldrich.com/US/en/search/indazole-3-carboxaldehyde]
  • BLD Pharm, this compound Product Page. [URL: https://www.bldpharm.com/products/1086391-23-2.html]
  • ChemicalBook, 6-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID Product Description. [URL: https://www.chemicalbook.com/ProductDesc_EN_129295-31-4.htm]
  • AMERICAN ELEMENTS, Indazoles Product Listing. [URL: https://www.americanelements.com/indazoles]
  • Benchchem, Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques. [URL: https://www.benchchem.com/uploads/product-documents/BCP173456/Characterization_of_6-Nitro-1H-indazole-3-carbaldehyde_A_Comparative_Guide_to_LC-MS_and_HPLC-UV_Techniques.pdf]
  • PubMed Central, Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3045318/]
  • Stenutz, 1H-indazole-3-carboxaldehyde Properties. [URL: https://stenutz.eu/1H-indazole-3-carboxaldehyde]
  • SciSupplies, this compound, 95.0%, 100mg Product Page. [URL: https://scisupplies.eu/es/p/3-CHLORO-1H-INDAZOLE-6-CARBALDEHYDE-95-0-100mg]
  • BLD Pharm, 6-Fluoro-1H-indazole-3-carbaldehyde Product Page. [URL: https://www.bldpharm.com/products/518987-33-2.html]
  • PubChem, 1H-Indazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole]
  • PubMed Central, An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5903273/]

Sources

spectroscopic data (NMR, IR, MS) of 3-Chloro-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-1H-indazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid indazole core, a fusion of benzene and pyrazole rings, is a privileged scaffold found in numerous pharmacologically active molecules, including kinase inhibitors used in oncology.[1] The strategic placement of a chlorine atom at the 3-position and an aldehyde group at the 6-position provides two versatile synthetic handles for further molecular elaboration. The chlorine can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the aldehyde is a gateway for reductive amination, Wittig reactions, and the formation of other heterocycles.[2]

This guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and MS—required for the unambiguous identification and quality assessment of this compound. The interpretation is grounded in fundamental principles and contextualized with data from closely related analogues, offering field-proven insights for the practicing scientist.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for the this compound scaffold, which will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this molecule, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~14.0 - 14.5br sN1-HBroad singlet, exchangeable with D₂O. Shift is concentration-dependent.
~10.1sC8-H (CHO)Sharp singlet, characteristic of an aldehyde proton.
~8.2sC7-HSinglet or narrow doublet due to small coupling to C5-H.
~7.9dC4-HDoublet, typical ortho coupling (~8.5 Hz) to C5-H.
~7.7dC5-HDoublet, typical ortho coupling (~8.5 Hz) to C4-H.

Expert Interpretation:

  • Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this analysis. Its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds with the N-H proton slows down the proton exchange rate, allowing the N1-H signal to be observed as a broad singlet at a very downfield position (~14 ppm). In contrast, using CDCl₃ might lead to broader, less distinct, or even unobserved N-H signals.

  • Aldehyde Proton (C8-H): The proton of the aldehyde group is highly deshielded by the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom. This results in a characteristic downfield singlet around 10.1 ppm.[2]

  • Aromatic Protons (C4-H, C5-H, C7-H): The protons on the benzene ring portion of the indazole core appear in the aromatic region (7.5–8.5 ppm).[2] The C7-H proton is adjacent to the electron-donating N1-H group but is also influenced by the aldehyde at C6, often appearing as a singlet or a finely split doublet. The C4-H and C5-H protons will appear as distinct doublets due to their ortho relationship, with a typical coupling constant (³JHH) of approximately 8.5 Hz.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: The spectrum should be recorded on a 300 or 400 MHz NMR spectrometer.[3][4]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

    • Spectral Width: 0-16 ppm.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their chemical environment (e.g., sp², sp³, carbonyl).

Table 2: Expected ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentNotes
~193C8 (CHO)Carbonyl carbon, significantly downfield.
~142C7aBridgehead carbon adjacent to N1.
~138C3Carbon bearing the chlorine atom.
~135C3aBridgehead carbon.
~130C6Carbon bearing the aldehyde group.
~125C4Aromatic CH.
~122C5Aromatic CH.
~112C7Aromatic CH.

Expert Interpretation:

  • Carbonyl Carbon (C8): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield around 193 ppm, which is highly characteristic.

  • Aromatic Carbons: The eight carbons of the indazole ring system are all sp² hybridized and appear in the 110-145 ppm range. The carbon attached to the electronegative chlorine atom (C3) is expected to be significantly downfield. The bridgehead carbons (C3a, C7a) are typically identifiable, though their assignment often requires advanced 2D NMR techniques (HMBC, HSQC) for definitive confirmation.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: 0-220 ppm.

  • Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the central peak of the DMSO-d₆ septet at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100N-H stretchIndazole N-H
~1680C=O stretchAromatic Aldehyde
1620 - 1450C=C and C=N stretchesAromatic/Indazole Ring
~800C-Cl stretchAryl-Chloride

Expert Interpretation:

  • N-H Stretch: A broad absorption band in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.[4]

  • C=O Stretch: A strong, sharp peak around 1680 cm⁻¹ is the most prominent feature of the spectrum and is definitive for the aldehyde carbonyl group.[4] Its position indicates conjugation with the aromatic ring.

  • Aromatic Region: Multiple sharp bands between 1620 and 1450 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the fused aromatic ring system.

  • C-Cl Stretch: The carbon-chlorine stretch is expected to appear in the fingerprint region, typically around 800 cm⁻¹.

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this solid sample.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Table 4: Expected Mass Spectrometry Data (ESI+)

m/z ValueSpeciesNotes
181.01[M+H]⁺For the ³⁵Cl isotope.
183.01[M+H]⁺For the ³⁷Cl isotope.
180.00[M]⁺•Molecular ion (less common in ESI).

Molecular Formula: C₈H₅ClN₂O; Exact Mass: 180.0141[2]

Expert Interpretation:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, nitrogen-containing molecule. It typically results in the observation of the protonated molecule, [M+H]⁺.

  • Chlorine Isotopic Pattern: A hallmark of a chlorine-containing compound is the presence of two major peaks for any chlorine-containing fragment. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the [M+H]⁺ and [M+2+H]⁺ peaks will appear with a characteristic intensity ratio of approximately 3:1. This is a crucial diagnostic feature.

  • Fragmentation: Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment. A primary loss would likely be the neutral molecule carbon monoxide (CO, 28 Da) from the aldehyde group.

Proposed Fragmentation Pathway

fragmentation M_H [M+H]⁺ m/z 181/183 M_H_CO [M+H-CO]⁺ m/z 153/155 M_H->M_H_CO - CO

Caption: Proposed primary fragmentation of the protonated molecule in ESI-MS/MS.

Experimental Protocol: LC-MS Acquisition

This protocol is adapted from established methods for similar aromatic aldehydes.[5]

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Create a dilute working solution (~1-10 µg/mL) using the mobile phase as the diluent.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

  • Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over several minutes to elute the compound, hold, and then re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Analyze the spectrum for the [M+H]⁺ ion and its characteristic 3:1 chlorine isotopic pattern.

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the core structure and substitution pattern. IR spectroscopy validates the presence of key functional groups, particularly the aldehyde and N-H moieties. High-resolution mass spectrometry confirms the elemental composition and provides definitive evidence of the chlorine atom through its isotopic signature. Together, these techniques provide a robust analytical package essential for quality control, reaction monitoring, and regulatory submissions in a drug development context.

References

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". This source provides examples of NMR data reporting for various heterocyclic compounds.
  • ChemicalBook.this compound(1086391-23-2) 1 H NMR.
  • Wiley-VCH. (2007). Supporting Information for Aryne Annulation.
  • BenchChem.this compound | 1086391-23-2. This technical data sheet provides structural information and typical analytical characteristics for the compound.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • Mohamed Abdelahi, M.M., et al. (2018). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE.
  • National Center for Biotechnology Information. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.... PubMed Central.
  • NIST.1H-indazole hydrochloride. NIST Chemistry WebBook. This database provides reference IR spectra for the parent indazole structure.
  • National Center for Biotechnology Information. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Provides access to detailed experimental protocols for indazole aldehydes.
  • BenchChem.Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques.

Sources

A Technical Guide to the Solubility of 3-Chloro-1H-indazole-6-carbaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-1H-indazole-6-carbaldehyde, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive empirical solubility data in publicly available literature, this guide establishes a predictive framework based on Hansen Solubility Parameters (HSP) to forecast the compound's solubility in a range of common organic solvents. This theoretical assessment is complemented by a detailed, field-proven experimental protocol for the systematic determination of both kinetic and thermodynamic solubility, enabling researchers to validate these predictions and generate robust, reliable data. Furthermore, this document outlines the essential physicochemical properties of the target compound, discusses the theoretical underpinnings of solubility, and provides critical safety and handling information to ensure best practices in a laboratory setting. This guide is intended to be a vital resource for scientists engaged in the formulation, process development, and analytical characterization of drug candidates involving this scaffold.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences the developability of an active pharmaceutical ingredient (API).[1] For a drug to be efficacious, it must first be in solution to be absorbed and reach its biological target. Poor solubility can lead to low bioavailability, erratic absorption, and challenges in formulation development, ultimately hindering the therapeutic potential of a promising compound.

This compound is a heterocyclic aldehyde with a molecular structure that suggests a moderate to low solubility in aqueous media and a varied solubility profile in organic solvents. Its indazole core, substituted with a chloro and a carbaldehyde group, presents a unique combination of polarity and hydrogen bonding potential. Understanding its solubility in a diverse set of organic solvents is paramount for a variety of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.

  • Analytical Method Development: Choosing appropriate diluents for chromatography and other analytical techniques.

  • Crystallization Studies: Controlling polymorphism and crystal habit.

This guide aims to provide a robust framework for approaching the solubility assessment of this compound, combining theoretical prediction with practical experimental guidance.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O[2]
Molecular Weight 180.59 g/mol [2]
Appearance Expected to be a solid powderInferred from related compounds
Melting Point Not available for the 6-carbaldehyde isomer. The 5-carboxaldehyde isomer has a melting point of 190-195 °C.[3]
Structure A bicyclic indazole core with a chlorine atom at the 3-position and a carbaldehyde (formyl) group at the 6-position.[2]

The presence of the indazole ring system with its nitrogen atoms, the chlorine atom, and the aldehyde group introduces polarity and the potential for hydrogen bonding, which will be key determinants of its solubility.

Predictive Solubility Analysis using Hansen Solubility Parameters (HSP)

In the absence of empirical data, the Hansen Solubility Parameter (HSP) model provides a powerful predictive tool. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is predicted to be a good solvent for a particular solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

The HSP for this compound were estimated using the group contribution method developed by Stefanis and Panayiotou.[4][5] This method assigns specific values for δD, δP, and δH to the constituent functional groups of the molecule.

Molecular Breakdown for Group Contribution Analysis:

  • Aromatic CH: 4 groups

  • Aromatic C (unsubstituted): 2 groups

  • Aromatic C-Cl: 1 group

  • Aromatic C-CHO: 1 group

  • Heterocyclic Amine (>NH): 1 group

  • Aromatic C=N-: 1 group

Note: Due to the lack of a complete public database of Stefanis-Panayiotou group contribution values for all specific heterocyclic fragments, some values were approximated based on similar functional groups. This estimation should be validated experimentally.

Estimated HSP for this compound:

ParameterEstimated Value (MPa½)
δD 19.5
δP 11.2
δH 8.5
Predicted Solubility in Common Organic Solvents

The following table presents the known HSP for a range of common organic solvents and the calculated Hansen distance (Ra) to this compound. A lower Ra value suggests a higher probability of good solubility. Solvents are categorized based on their predicted solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (Hansen Distance)Predicted Solubility
Excellent Predicted Solubility (Ra < 5)
N,N-Dimethylformamide (DMF)17.413.711.34.1Excellent
Dimethyl Sulfoxide (DMSO)18.416.410.25.8Good
Good Predicted Solubility (5 < Ra < 8)
Dichloromethane17.07.37.15.8Good
Acetone15.510.47.04.5Excellent
Tetrahydrofuran (THF)16.85.78.06.4Good
Moderate Predicted Solubility (8 < Ra < 12)
Ethyl Acetate15.85.37.27.8Good
2-Propanol (IPA)15.86.116.410.7Moderate
Ethanol15.88.819.412.3Poor
Poor Predicted Solubility (Ra > 12)
Methanol14.712.322.314.9Poor
Toluene18.01.42.011.5Moderate
Acetonitrile15.318.06.18.5Moderate
Heptane15.30.00.014.9Poor
Water15.516.042.334.6Very Poor

HSP values for solvents were obtained from publicly available databases.[6][7][8]

This predictive analysis suggests that polar aprotic solvents like DMF, DMSO, and acetone are likely to be excellent solvents for this compound. Chlorinated solvents and some ethers are predicted to be good solvents, while alcohols show a range of predicted solubilities. Non-polar hydrocarbon solvents and water are predicted to be poor solvents.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining both the kinetic and thermodynamic solubility of this compound. This protocol is designed to be self-validating and aligns with principles outlined in ICH guidelines for API characterization.[7]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Autosampler vials

Workflow for Solubility Determination

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) cal_standards Prepare Calibration Standards (Serial dilution of stock) stock->cal_standards add_to_solvent Add stock solution to each test solvent stock->add_to_solvent equilibrate_kinetic Equilibrate (e.g., 2 hours) with shaking add_to_solvent->equilibrate_kinetic process_kinetic Filter or Centrifuge equilibrate_kinetic->process_kinetic analyze_kinetic Analyze supernatant by HPLC process_kinetic->analyze_kinetic data_analysis Data Analysis & Reporting analyze_kinetic->data_analysis Calculate Kinetic Solubility add_excess Add excess solid to each test solvent equilibrate_thermo Equilibrate (e.g., 24-48 hours) with shaking at constant temp. add_excess->equilibrate_thermo process_thermo Filter or Centrifuge equilibrate_thermo->process_thermo analyze_thermo Analyze supernatant by HPLC process_thermo->analyze_thermo analyze_thermo->data_analysis Calculate Thermodynamic Solubility

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Step-by-Step Methodology

Part A: Preparation of Calibration Standards

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase of the HPLC method to prepare a series of calibration standards of known concentrations.

  • Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

Part B: Kinetic Solubility Assay [6][9]

  • Dispense a known volume of each test solvent into separate vials.

  • Add a small, known volume of the concentrated stock solution (from Part A, step 1) to each vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a set period (e.g., 2 hours).

  • After equilibration, visually inspect for any precipitate.

  • Filter the samples through a 0.22 µm syringe filter or centrifuge at high speed to pellet any undissolved solid.

  • Dilute an aliquot of the clear supernatant with the HPLC mobile phase.

  • Analyze the diluted supernatant by HPLC.

  • Determine the concentration of the dissolved compound from the calibration curve.

Part C: Thermodynamic (Equilibrium) Solubility Assay [6]

  • Add an excess amount of solid this compound to vials containing a known volume of each test solvent. The presence of undissolved solid should be evident.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

  • Immediately dilute the filtrate with the HPLC mobile phase to prevent precipitation.

  • Analyze the diluted sample by HPLC.

  • Determine the concentration of the dissolved compound from the calibration curve.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific, comprehensive MSDS for this compound is not widely available, information for structurally related compounds provides guidance on necessary precautions.

Hazard Identification (based on related compounds):

  • Acute Toxicity: May be harmful if swallowed.[3]

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear nitrile gloves and a lab coat.

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Conclusion

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (Accessed January 20, 2026).
  • Qualio. The complete guide to the ICH Q7 guidelines. (2025).
  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (Accessed January 20, 2026).
  • BioDuro. ADME Solubility Assay. (Accessed January 20, 2026).
  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 323-330.
  • Fluorochem. This compound. (Accessed January 20, 2026).
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Park, K. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (Accessed January 20, 2026).
  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • ResearchGate. Hansen solubility parameters of different solvents and physico-chemical... (Accessed January 20, 2026).
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000).
  • Sigma-Aldrich. 3-Chloro-1H-indazole-5-carboxaldehyde 95%. (Accessed January 20, 2026).
  • Scribd. Hansen Solubility Parameters Values List | PDF. (Accessed January 20, 2026).
  • MasterControl. ICH Q7 Guidelines. (Accessed January 20, 2026).
  • Scribd. Appendix C11 Values of Hansen Solubility Parameters For Solvents Soils and Polymers 2014 Cleaning With Solvents | PDF. (Accessed January 20, 2026).
  • U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001).
  • Physical Sciences Data Infrastructure. Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. (2026).
  • Capot Chemical. MSDS of 3-chloro-1H-indazole-6-carboxylic acid. (2025).
  • ResearchGate. Using QSAR model for studying heterocycles activity. (2025).
  • ResearchGate. QSAR-based solubility model for drug-like compounds | Request PDF. (2025).
  • Fisher Scientific.
  • Zhang, Y., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16595–16603.
  • Taylor & Francis Online. Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. (Accessed January 20, 2026).
  • Echemi. 3-CHLORO-6-IODO-4-METHOXY (1H)

Sources

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Chloro-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Chloro-1H-indazole-6-carbaldehyde is a pivotal bifunctional building block in medicinal chemistry and materials science. The indazole core is a recognized pharmacophore in numerous kinase inhibitors, while the chloro and carbaldehyde groups offer orthogonal handles for synthetic diversification.[1][2] This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde functionality at the C-6 position. We will explore the underlying electronic principles governing its reactivity and provide field-proven, step-by-step protocols for its key transformations, including oxidation, reduction, reductive amination, and carbon-carbon bond-forming reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, bicyclic indazole core with a chlorine atom at the 3-position and a formyl (aldehyde) group at the 6-position.[3] The indazole ring system, a fusion of benzene and pyrazole, is a crucial scaffold in drug discovery.[4][5] The aldehyde group serves as a versatile precursor for a multitude of chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₅ClN₂O[3]
Molecular Weight 180.59 g/mol [3]
CAS Number 1086391-23-2[3]
Canonical SMILES O=CC1=CC=C2C(=C1)NN=C2Cl[3]
Appearance Typically an off-white to beige solidN/A
Purity Commercially available at ≥96%[3]

Core Principles: Electronic Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is fundamentally governed by the electrophilicity of its carbonyl carbon. This electrophilicity is significantly modulated by the electronic properties of the substituted indazole ring.

  • Inductive Effects (-I): The chlorine atom at the C-3 position and the nitrogen atoms within the pyrazole ring exert strong electron-withdrawing inductive effects.[6] This pulls electron density away from the entire ring system.

  • Mesomeric (Resonance) Effects: The indazole ring itself is a π-conjugated system. The lone pairs on the nitrogen atoms can participate in resonance, but the overall heterocyclic system tends to withdraw electron density from the fused benzene ring.

  • Combined Influence: The cumulative effect of these electron-withdrawing features is a significant increase in the partial positive charge (δ+) on the aldehyde's carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack compared to benzaldehyde or aldehydes on electron-rich aromatic systems. This enhanced reactivity is a critical consideration for reaction design.

G start Start: This compound + Primary/Secondary Amine step1 Dissolve in Solvent (e.g., DCE, THF) start->step1 step2 Add NaBH(OAc)₃ (Sodium Triacetoxyborohydride) step1->step2 step3 Stir at Room Temp (2-24 h, Monitor by TLC/LC-MS) step2->step3 step4 Aqueous Work-up (Quench with NaHCO₃ soln.) step3->step4 step5 Extract with Organic Solvent (e.g., EtOAc, DCM) step4->step5 step6 Purify by Column Chromatography step5->step6 end Final Product: N-Substituted (3-Chloro-1H-indazol-6-yl)methanamine step6->end

Sources

Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The biological activity of indazole-based compounds is intimately linked to their three-dimensional structure and the specific presentation of hydrogen bond donors and acceptors. A critical, yet often overlooked, aspect of indazole chemistry is the phenomenon of tautomerism, which can significantly influence the physicochemical properties and pharmacological activity of these molecules.[1] This technical guide provides a comprehensive overview of tautomerism in substituted 1H-indazoles, focusing on the equilibrium between the 1H- and 2H- tautomeric forms, the factors governing this equilibrium, and the experimental and computational methods used for its characterization. This document is intended to serve as a valuable resource for researchers in drug discovery and development, aiding in the rational design and optimization of indazole-based therapeutics.

The Landscape of Indazole Tautomerism

Indazoles can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1][2][3] However, the 3H-tautomer is generally considered to be significantly less stable and is rarely observed.[1] The most relevant and studied equilibrium is that between the 1H- and 2H-tautomers.[4][5]

The 1H-indazole, with its benzenoid structure, is thermodynamically more stable than the 2H-indazole, which has a quinonoid form.[6][7] This stability difference is a key determinant of the tautomeric preference. Theoretical calculations have estimated the energy difference between the 1H and 2H tautomers to be in the range of 2.3 to 5.3 kcal/mol in the gas phase, favoring the 1H form.[2][8]

dot graph TautomericEquilibrium { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

"1H-Indazole" [pos="0,0!"]; "2H-Indazole" [pos="3,0!"]; "3H-Indazole (less stable)" [pos="1.5,-2!"];

TautomericForms

Factors Influencing Tautomeric Equilibrium

The delicate balance between the 1H- and 2H-tautomers can be perturbed by a variety of factors, making a thorough understanding of these influences paramount for controlling the properties of indazole-containing molecules.

Substituent Effects

The nature and position of substituents on the indazole ring play a crucial role in determining the predominant tautomeric form. Electron-withdrawing groups, particularly at the 3-position, can decrease the energy difference between the 1H and 2H tautomers, thereby increasing the population of the 2H form.[8] Conversely, electron-donating groups generally favor the 1H-tautomer. While most substituted indazoles favor the 1H form, there are instances where the 2H-tautomer is more stable.[9]

Solvent Effects

The polarity of the solvent can significantly impact the tautomeric equilibrium.[10] In less polar solvents, the 2H-tautomer can be stabilized by the formation of strong intramolecular hydrogen bonds, particularly with substituents at the 3-position.[11] In contrast, polar solvents can solvate both tautomers, but may preferentially stabilize one over the other through dipole-dipole interactions and hydrogen bonding.[10] For instance, in DMSO-d6, the 1H-tautomer of certain substituted indazoles predominates, while in less polar solvents like CDCl3 or CD2Cl2, the 2H-tautomer is favored.[11] It is important to note that while solvent dipolarity can influence the equilibrium, it does not necessarily induce tautomerization from the more stable 1H form to the 2H form in the ground state.[12][13]

Intermolecular and Intramolecular Hydrogen Bonding

The formation of hydrogen bonds, both within the same molecule (intramolecular) and between different molecules (intermolecular), can be a powerful stabilizing force for a particular tautomer. The 2H-tautomer of 3-substituted indazoles can be stabilized by strong intramolecular N-H···O=C hydrogen bonds.[11] Furthermore, 2H-tautomers can be stabilized by intermolecular hydrogen bonds, allowing them to persist in aprotic solvents.[11]

Experimental Characterization of Tautomers

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous identification and quantification of indazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying tautomerism in solution.[10][14] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the 1H- and 2H-tautomers.[14]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve the substituted indazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • ¹H NMR: Pay close attention to the chemical shift of the N-H proton, which will be distinct for the 1H- and 2H-tautomers. The coupling patterns of the aromatic protons can also provide valuable structural information.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are particularly diagnostic for distinguishing between the 1H and 2H forms.[15][16]

  • Tautomer Ratio Quantification: Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.

TautomerDiagnostic ¹³C Chemical Shift Ranges (ppm)
1H-Indazole C3: ~135-145, C3a: ~120-125, C7a: ~140-145
2H-Indazole C3: ~145-155, C3a: ~115-120, C7a: ~125-130

Note: These are approximate ranges and can vary depending on the substituents and solvent.

dot graph NMR_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

} Workflow for NMR analysis of indazole tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous determination of the tautomeric form present in the crystal lattice.[17][18][19][20] This technique is invaluable for validating the structures of novel indazole derivatives and understanding the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the solid state.[11]

Computational Modeling of Tautomerism

In silico methods, particularly Density Functional Theory (DFT) calculations, are powerful tools for predicting the relative stabilities of tautomers and for understanding the factors that govern their equilibrium.[21]

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of the 1H- and 2H-tautomers of the substituted indazole.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**).[9][21]

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvent Effects: Incorporate the effects of different solvents using implicit solvent models like the Polarizable Continuum Model (PCM) to predict the tautomeric equilibrium in solution.[22]

Computational studies have been successfully used to establish the most stable tautomer, often in good agreement with experimental data.[9][21] These calculations can also provide insights into the electronic properties and reactivity of each tautomer.

Synthetic Strategies and Tautomerism Control

The synthesis of substituted indazoles can often lead to mixtures of N-1 and N-2 isomers, and the reaction conditions can influence the product distribution.[7] While the 1H-tautomer is generally the thermodynamically more stable product, the 2H-isomer can sometimes be kinetically favored.[7] A variety of synthetic methods have been developed for the preparation of indazole derivatives, and a careful choice of reaction conditions is crucial for achieving the desired regioselectivity.[4][23]

Implications for Drug Discovery and Development

The tautomeric state of an indazole-based drug candidate can have profound implications for its biological activity and pharmacokinetic properties. The different spatial arrangement of hydrogen bond donors and acceptors in the 1H- and 2H-tautomers can lead to different binding affinities for the target protein. Furthermore, tautomerism can affect physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug development. Therefore, a thorough characterization of the tautomeric behavior of any indazole-containing lead compound is essential for its successful optimization.

References

  • Benchchem. .
  • Elguero, J., et al. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. 2006. Available from: [Link]

  • Benchchem. An In-depth Technical Guide to the Tautomeric Forms of 3-Methyl-1H-indazole.
  • ResearchGate. Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). Available from: [Link]

  • Chen, X. Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Research on Chemical Intermediates. 2012. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Available from: [Link]

  • Muñoz, M. A. On the solvatochromism, dimerization and tautomerism of indazole. ARKIVOC. 2014. Available from: [Link]

  • Elguero, J., et al. A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry. 1986. Available from: [Link]

  • Silva, A. M. S., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. 2012. Available from: [Link]

  • Elguero, J., et al. 13C NMR of indazoles. Chemistry of Heterocyclic Compounds. 1995. Available from: [Link]

  • Elguero, J., et al. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. 2006. Available from: [Link]

  • Ali, I., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2020. Available from: [Link]

  • Sahu, P. K., et al. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. 2022. Available from: [Link]

  • ResearchGate. The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. Available from: [Link]

  • Sigalov, M. V., et al. 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. 2019. Available from: [Link]

  • Lu, Y., et al. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Physical Chemistry Chemical Physics. 2012. Available from: [Link]

  • Claramunt, R. M., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. 1986. Available from: [Link]

  • Alkorta, I., & Elguero, J. Theoretical estimation of the annular tautomerism of indazoles. The Journal of Physical Chemistry A. 2003. Available from: [Link]

  • ResearchGate. The structures of tautomers of indazole, as well as 1H-indazole-derived... Available from: [Link]

  • ResearchGate. The two tautomers of indazole, with atom numbering. Available from: [Link]

  • Al-Warhi, T., et al. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. 2022. Available from: [Link]

  • ResearchGate. (PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Available from: [Link]

  • Abboud, J. L. M., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. 2016. Available from: [Link]

  • Pitre, S. P., et al. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. 2018. Available from: [Link]

  • Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available from: [Link]

  • Al-Ghorbani, M., et al. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules. 2022. Available from: [Link]

  • Al-Ghorbani, M., et al. X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules. 2022. Available from: [Link]

Sources

The Chloro-Effect at C3: A Technical Guide to the Electronic Properties of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold is a cornerstone of modern pharmacophore design. Its unique bicyclic structure offers a versatile template for engaging with a multitude of biological targets. However, the true potential of this scaffold is unlocked through precise substitution, which modulates its electronic character to fine-tune activity, selectivity, and pharmacokinetic properties. Among the most impactful substitutions is the introduction of a chlorine atom at the 3-position.

This technical guide provides an in-depth exploration of the electronic properties of 3-chloro substituted indazoles. Moving beyond a simple catalog of facts, we will dissect the causal relationships between this specific substitution and the resulting changes in molecular orbitals, charge distribution, and reactivity. The insights and protocols herein are designed to be self-validating, empowering you to predict and control the electronic behavior of this critical class of compounds in your research and development pipelines.

The Indazole Core and the Strategic Impact of C3-Chlorination

The indazole ring system, a fusion of benzene and pyrazole, possesses a delicate electronic balance. The C3 position is particularly influential; as part of the electron-rich pyrazole ring, any substituent here directly perturbs the core π-system. The introduction of a chlorine atom at this position is not a trivial modification. It imposes two primary electronic effects:

  • A Strong Inductive (-I) Effect: Chlorine is highly electronegative and strongly pulls electron density away from the C3 carbon through the sigma bond. This withdrawal lowers the energy of molecular orbitals and significantly impacts the acidity of the N1-H proton.

  • A Weaker Mesomeric (+M) Effect: The lone pairs on the chlorine atom can, to a lesser extent, donate electron density into the indazole π-system. However, due to poor orbital overlap between the 2p orbitals of carbon and the 3p orbitals of chlorine, this resonance donation is significantly outweighed by the inductive withdrawal.

The net result is a potent electron-withdrawing effect that reshapes the molecule's electronic landscape, influencing everything from its dipole moment to its ability to participate in hydrogen bonding and other non-covalent interactions crucial for receptor binding.

Caption: Dominant electronic effects of a C3-chloro substituent on the indazole ring.

Computational Analysis of Core Electronic Properties

To quantify the impact of C3-chlorination, Density Functional Theory (DFT) calculations are indispensable. These computational methods provide reliable predictions of key electronic descriptors that govern molecular behavior.[1] For a robust analysis, the B3LYP functional combined with a basis set such as 6-31G(d,p) offers a well-validated balance of accuracy and computational efficiency for this class of molecules.[2]

Key Electronic Descriptors:
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[3] The inductive effect of the 3-chloro group is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted indazole. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.[4]

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution across the molecule.[2] For 3-chloroindazoles, the map will typically show a region of high electron density (negative potential, colored red) around the pyrazole nitrogen atoms and a region of positive potential (blue) around the N-H proton, identifying likely sites for electrophilic and nucleophilic attack, respectively. The chlorine atom itself will polarize the C3 position, making it more susceptible to nucleophilic attack than in the parent indazole.

  • Dipole Moment (µ): The dipole moment is a measure of the overall polarity of the molecule.[5] The highly electronegative chlorine atom at C3 creates a significant separation of charge, resulting in a pronounced molecular dipole moment. This polarity is a key determinant of solubility and the ability to form dipole-dipole interactions with biological targets.

Representative Theoretical Data

The following table summarizes typical values for electronic properties of a substituted 3-chloroindazole derivative, as would be determined by DFT calculations. These values serve as a benchmark for researchers investigating new analogues.

PropertyRepresentative ValueSignificance in Drug Design
HOMO Energy -6.5 to -7.5 eVRelates to oxidation potential and electron-donating capability in metabolic or binding events.
LUMO Energy -1.0 to -2.0 eVRelates to reduction potential and electron-accepting capability (e.g., in charge-transfer interactions).
HOMO-LUMO Gap (ΔE) 4.5 to 5.5 eVCorrelates with chemical reactivity and stability. A larger gap suggests lower reactivity.[6]
Dipole Moment (µ) 2.5 to 4.0 DebyeIndicates overall molecular polarity, affecting solubility, membrane permeability, and binding interactions.

Note: Values are illustrative and will vary based on other substitutions on the indazole ring. The trends, however, are consistent.

Experimental Characterization: Protocols and Validation

Computational predictions must be validated by empirical data. The following protocols outline key experiments for characterizing the electronic properties of synthesized 3-chloroindazoles.

Protocol 1: Synthesis of a Representative 3-Chloroindazole

This protocol describes a common method for synthesizing the 3-chloroindazole core, which can then be further functionalized.

Methodology: Palladium-Catalyzed Chlorocyclization

  • Reactant Preparation: To a solution of the appropriate 2-alkynylaniline (1.0 mmol) in anhydrous THF (5 mL), add CuCl₂ (2.0 mmol).

  • Catalyst Addition: Add PdCl₂(CH₃CN)₂ (5 mol%) to the reaction mixture.

  • Reaction Execution: Stir the mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel to yield the desired 3-chloroindazole.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Electrochemical Analysis via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of a molecule, providing experimental estimates of HOMO and LUMO energy levels.[7]

Methodology:

  • Solution Preparation: Prepare a 1 mM solution of the synthesized 3-chloroindazole in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]).[8]

  • Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[9]

  • System Purge: Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Internal Standard: Add a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.

  • Data Acquisition: Using a potentiostat, scan the potential from an initial value (e.g., 0 V) to a positive limit (to observe oxidation) and then reverse the scan to a negative limit (to observe reduction). Typical scan rates are 50-100 mV/s.

  • Data Analysis:

    • Determine the half-wave potential for the first oxidation peak (Eox) and, if observable, the first reduction peak (Ered).

    • Reference these potentials against the Fc/Fc⁺ couple (E₁/₂ = 0 V vs Fc/Fc⁺).

    • Estimate the HOMO and LUMO energies using the following empirical equations:

      • EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

      • ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

  • Validation: The reversibility of the redox event should be checked by analyzing the peak separation (ΔEp) and the ratio of cathodic to anodic peak currents (ipc/ipa). For a reversible one-electron process, ΔEp should be close to 59 mV and ipc/ipa should be approximately 1.

G cluster_0 Workflow: Synthesis to Characterization cluster_1 Electronic Property Analysis start Synthesize 3-Chloroindazole Derivative purify Purify via Column Chromatography start->purify confirm Confirm Structure (NMR, HRMS) purify->confirm dft Computational Analysis (DFT: HOMO/LUMO, MEP) confirm->dft cv Electrochemical Analysis (Cyclic Voltammetry) confirm->cv uv Spectroscopic Analysis (UV-Vis) confirm->uv analyze Correlate with Biological Activity (SAR) dft->analyze cv->analyze uv->analyze

Caption: Experimental and computational workflow for 3-chloroindazoles.

Structure-Electronic Property-Activity Relationships (SEPAR)

The true value of understanding these electronic properties lies in connecting them to biological function. The electron-withdrawing nature of the 3-chloro substituent can profoundly influence a molecule's activity.

  • Enhanced Binding Affinity: In cases like Factor Xa inhibitors, the 3-chloro group can increase binding energy not just through hydrophobicity, but also by enhancing interactions with specific amino acid residues in the binding pocket, such as the Gly218 backbone.[3] The modified charge distribution on the indazole ring can strengthen key hydrogen bonds or dipole interactions.

  • Modulation of pKa: The inductive withdrawal of the chlorine atom makes the N1-H proton more acidic. This change in pKa can alter the ionization state of the molecule at physiological pH, which is critical for membrane permeability and interaction with charged residues in a target protein.

  • Reactivity and Metabolic Stability: The lowered HOMO energy suggests the molecule is less susceptible to oxidative metabolism, potentially increasing its half-life. Conversely, the modified electron density at C3 can alter its susceptibility to other metabolic pathways or its reactivity as a warhead in covalent inhibitors. For example, some 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial agents, where their electronic properties are key to their mechanism of action.[10]

By systematically correlating computed and experimentally determined electronic parameters with measured biological activity across a series of analogues, researchers can build robust SEPAR models. These models are predictive tools that can rationalize the activity of existing compounds and guide the design of future molecules with improved potency and selectivity.

Conclusion

The 3-chloro substituent is a powerful tool for modulating the electronic landscape of the indazole core. Its strong, inductive electron-withdrawing effect lowers frontier molecular orbital energies, increases the molecular dipole moment, and alters the electrostatic potential across the scaffold. These changes are not merely theoretical curiosities; they have direct and predictable consequences for a molecule's biological activity, influencing everything from binding affinity and metabolic stability to pKa. By combining rigorous computational modeling with empirical characterization techniques like cyclic voltammetry, researchers can gain a deep, mechanistic understanding of their compounds, accelerating the journey from initial hit to optimized clinical candidate.

References

  • Reuman, M., et al. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. Journal of Medicinal Chemistry, 51(23), 7541-7551. [Link]

  • El-Gazzar, M. G., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(35), 22863-22877. [Link]

  • Ghammamy, S., & Yousefi, F. (2014). STRUCTURAL PROPERTIES, THEORY FUNCTIONAL CALCULATIONS (DFT), NATURAL BOND ORBITAL AND ENERGIES FOR THE N-(3-CHLORO-1H-INDAZOL-5-YL)-4-METHOXYBENZENESULFONAMIDE. Asian Journal of Basic and Applied Sciences, 1(1). [Link]

  • Ghammamy, S., & Yousefi, F. (2014). STRUCTURAL PROPERTIES, THEORY FUNCTIONAL CALCULATIONS (DFT), NATURAL BOND ORBITAL AND ENERGIES FOR THE N-(3-CHLORO-1H-INDAZOL-5-YL)-4-METHOXYBENZENESULFONAMIDE. Multidisciplinary Journals. [Link]

  • Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. (n.d.). ResearchGate. [Link]

  • Rai, P. K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 135-171. [Link]

  • Kim, Y., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 114, 130015. [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology. [Link]

  • Predicting Electronic Transitions (Organic Compounds) | UV-Vis | Spectroscopy. (2020, October 6). YouTube. [Link]

  • Lee, S. H., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6297-6300. [Link]

  • Electronic transitions in UV Visible spectroscopy. (2020, July 9). YouTube. [Link]

  • Derivatization in UV-Visible Spectrophotometry. (n.d.). SciSpace. [Link]

  • Jadhao, N. U., & Naik, A. B. (2017). Effect of electronegativity on structural, spectrophotometric and thermo-chemical properties of fluorine and chlorine substituted isoxazoles by DFT method. Cogent Chemistry, 3(1), 1296342. [Link]

  • Chemistry LibreTexts. (2020, June 22). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Chemistry LibreTexts. [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • International Journal of Chemical Studies. (2021). Preparation and cyclic Voltammetric characterization of three-dimensional macroporous carbon electrodes. International Journal of Chemical Studies, 9(1), 2970-2974. [Link]

  • Chemistry LibreTexts. (2021, August 20). 9.11: Polar Covalent Bonds - Dipole Moments. Chemistry LibreTexts. [Link]

Sources

Methodological & Application

detailed experimental protocol for the synthesis of 3-Chloro-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-Chloro-1H-indazole-6-carbaldehyde

Introduction: The Significance of Substituted Indazoles

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The indazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds, including potent kinase inhibitors used in oncology.[1][2] The presence of three distinct functional groups—a reactive aldehyde at the 6-position, a chlorine atom at the 3-position, and a secondary amine (NH) within the pyrazole ring—makes this molecule a versatile building block for the synthesis of complex molecular architectures and diverse chemical libraries.

The aldehyde group serves as a key handle for transformations such as reductive amination, Wittig reactions, and the formation of various heterocycles.[3] The 3-chloro substituent is crucial for introducing nucleophiles via substitution reactions, enabling the construction of elaborate 3-substituted indazole derivatives. This application note presents a detailed, two-step experimental protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The proposed pathway involves the oxidation of a commercially available precursor followed by regioselective chlorination.

Overall Reaction Scheme

The synthesis is proposed as a two-step process starting from 6-methyl-1H-indazole:

  • Step 1: Oxidation of 6-methyl-1H-indazole to 1H-indazole-6-carbaldehyde.

  • Step 2: Electrophilic Chlorination of 1H-indazole-6-carbaldehyde at the C3 position to yield the final product.

Reaction_Scheme cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Chlorination Start1 6-Methyl-1H-indazole Product1 1H-Indazole-6-carbaldehyde Start1->Product1 MnO2, Dioxane, Reflux Start2 1H-Indazole-6-carbaldehyde Product2 This compound Start2->Product2 NCS, Acetonitrile, RT

Caption: Proposed two-step synthesis of this compound.

PART 1: Synthesis of 1H-Indazole-6-carbaldehyde (Intermediate)

This step focuses on the selective oxidation of the methyl group at the 6-position of the indazole ring to an aldehyde. Activated manganese dioxide (MnO₂) is a mild and effective reagent for oxidizing benzylic alcohols and methyl groups without affecting the heterocyclic core.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeSupplier
6-Methyl-1H-indazoleC₈H₈N₂132.1610.01.32 gSigma-Aldrich
Activated Manganese DioxideMnO₂86.94100.0 (10 eq.)8.69 gAcros Organics
1,4-DioxaneC₄H₈O₂88.11-100 mLFisher Scientific
Celite®---~10 gVWR
Ethyl AcetateC₄H₈O₂88.11-As neededJ.T. Baker
HexaneC₆H₁₄86.18-As neededJ.T. Baker
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methyl-1H-indazole (1.32 g, 10.0 mmol) and 1,4-dioxane (100 mL). Stir the mixture until the starting material is fully dissolved.

  • Addition of Oxidant: Add activated manganese dioxide (8.69 g, 100.0 mmol, 10 equivalents) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours.

    • Expert Insight: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material and product spots can be visualized under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® in a Büchner funnel to remove the manganese dioxide solids.

  • Washing: Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL) to ensure all the product is recovered.

  • Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to afford 1H-indazole-6-carbaldehyde as a white to pale yellow solid.

PART 2: Synthesis of this compound (Final Product)

The second step involves the regioselective chlorination of the indazole ring at the 3-position. The pyrazole moiety of the indazole is relatively electron-rich, making the C3 position susceptible to electrophilic attack. N-Chlorosuccinimide (NCS) is a mild and efficient chlorinating agent for this transformation.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeSupplier
1H-Indazole-6-carbaldehydeC₈H₆N₂O146.155.0731 mgFrom Step 1
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.535.5 (1.1 eq.)734 mgSigma-Aldrich
Acetonitrile (MeCN)C₂H₃N41.05-50 mLFisher Scientific
Saturated NaHCO₃ solution---~50 mLLab-prepared
Brine---~50 mLLab-prepared
Anhydrous MgSO₄MgSO₄120.37-~5 gVWR
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole-6-carbaldehyde (731 mg, 5.0 mmol) in acetonitrile (50 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (734 mg, 5.5 mmol, 1.1 equivalents) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours.

    • Trustworthiness: Monitor the reaction by TLC (1:1 hexane/ethyl acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically clean, with succinimide as the main byproduct.

  • Quenching and Extraction: Once the reaction is complete, remove the acetonitrile under reduced pressure. Partition the residue between ethyl acetate (100 mL) and water (50 mL).

  • Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL). This removes the succinimide byproduct and any unreacted NCS.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel chromatography if necessary to yield the final product as a crystalline solid.

Workflow Visualization

Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Chlorination s1_start Dissolve 6-Methyl-1H-indazole in 1,4-Dioxane s1_add Add MnO2 (10 eq.) s1_start->s1_add s1_reflux Reflux for 12-24h (Monitor by TLC) s1_add->s1_reflux s1_cool Cool to Room Temp s1_reflux->s1_cool s1_filter Filter through Celite® s1_cool->s1_filter s1_wash Wash Celite® pad with Ethyl Acetate s1_filter->s1_wash s1_evap Concentrate Filtrate s1_wash->s1_evap s1_purify Purify by Column Chromatography s1_evap->s1_purify s1_product Obtain 1H-Indazole-6-carbaldehyde s1_purify->s1_product s2_start Dissolve Intermediate in Acetonitrile s1_product->s2_start s2_add Add NCS (1.1 eq.) s2_start->s2_add s2_stir Stir at RT for 4-8h (Monitor by TLC) s2_add->s2_stir s2_evap Remove Acetonitrile s2_stir->s2_evap s2_extract Partition between EtOAc and Water s2_evap->s2_extract s2_wash Wash with NaHCO3 and Brine s2_extract->s2_wash s2_dry Dry with MgSO4 s2_wash->s2_dry s2_concentrate Concentrate s2_dry->s2_concentrate s2_final Purify/Recrystallize s2_concentrate->s2_final s2_product Final Product: This compound s2_final->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4]

  • This compound: May be harmful if swallowed. Avoid formation of dust and aerosols. Wash skin thoroughly after handling.[4]

  • N-Chlorosuccinimide (NCS): Causes skin irritation and serious eye irritation. May cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects. Avoid breathing dust and prevent its release into the environment.

  • Manganese Dioxide (MnO₂): Harmful if swallowed or inhaled. Strong oxidizer. Keep away from combustible materials.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer and may cause respiratory irritation. Handle with extreme caution.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to institutional and local environmental regulations.[4] Do not let the product enter drains.

References

  • Sigma-Aldrich, Safety Data Sheet for this compound. (This is a representative citation; a specific SDS should be consulted).
  • Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53385175, this compound. PubChem.

Sources

Suzuki coupling reactions with 3-Chloro-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 3-Chloro-1H-indazole-6-carbaldehyde for Pharmaceutical Research and Development

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful application of Suzuki-Miyaura coupling reactions utilizing this compound. This key building block is instrumental in the synthesis of novel molecular entities with significant therapeutic potential.

Strategic Importance in Medicinal Chemistry

The indazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1][2] Specifically, the 3-substituted-1H-indazole-6-carbaldehyde motif serves as a versatile precursor for a diverse array of complex molecules. The aldehyde functionality at the 6-position offers a reactive handle for subsequent chemical modifications, such as reductive amination, Wittig reactions, or the formation of other heterocyclic systems, thereby enabling extensive structure-activity relationship (SAR) studies.[3]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, prized for its reliability in constructing carbon-carbon bonds.[4][5] Its application to heterocyclic halides like this compound allows for the direct and efficient introduction of various aryl and heteroaryl substituents at the 3-position, a critical step in the synthesis of many targeted therapeutics.[1][6] The reaction's tolerance of a wide range of functional groups, mild conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in drug discovery.[7][8]

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][9] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, results in the formation of a square planar Pd(II) intermediate.[9][10] The reactivity of the halide follows the general trend I > Br > Cl, making the coupling of aryl chlorides, such as our substrate, a more challenging transformation that often requires specialized, electron-rich ligands to facilitate this step.[9]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the Pd(II) complex. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate species.[7][11] The exact mechanism of transmetalation can vary, but it is generally accepted that the boronate species coordinates to the palladium center, facilitating the transfer of the aryl group and displacing the halide.[7]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the palladium coordination sphere, forming the desired C-C bond of the product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][12]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdi Oxidative Addition pd0->pdi Ar-X (this compound) pdii_halide Ar-Pd(II)L₂(X) pdi->pdii_halide transmetalation Transmetalation pdii_halide->transmetalation Ar'-B(OH)₂ Base pdii_aryl Ar-Pd(II)L₂(Ar') transmetalation->pdii_aryl reductive_elim Reductive Elimination pdii_aryl->reductive_elim Ar-Ar' (Product) reductive_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acid coupling partners.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium phosphate (K₃PO₄), finely ground

  • Solvent: 1,4-Dioxane, anhydrous

  • Degassed deionized water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Reaction Setup Workflow

protocol_workflow start Start: Prepare Reagents add_solids Add Solids to Vial: - this compound - Arylboronic acid - K₃PO₄ - Pd₂(dba)₃ - Sphos start->add_solids seal_vial Seal Vial with Septum Cap add_solids->seal_vial degas Evacuate and Backfill with Inert Gas (3x) seal_vial->degas add_solvents Add Anhydrous Dioxane and Degassed Water degas->add_solvents heat Heat Reaction Mixture (e.g., 100 °C) add_solvents->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup cool->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end End: Characterize Product purify->end

Sources

Application Note: High-Throughput Quantification of 3-Chloro-1H-indazole-6-carbaldehyde using Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Chloro-1H-indazole-6-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its indazole core is a recognized pharmacophore present in numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] The presence of both a reactive aldehyde group and a chloro-substituted pyrazole ring makes it a versatile intermediate for synthesizing complex drug candidates.[2] Consequently, the accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and stoichiometric control of subsequent synthetic steps, as well as for stability and purity assessments.

This application note presents a robust, validated, and stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the reliable quantification of this compound. The causality behind key methodological choices, from mobile phase composition to column chemistry, is explained to provide researchers with a deep, actionable understanding of the protocol. An alternative, high-specificity Liquid Chromatography-Mass Spectrometry (LC-MS) method is also provided for confirmatory analysis and impurity identification.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is essential for rational method development.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O[3]
Molecular Weight 180.59 g/mol [3]
Structure
CAS Number 1086391-23-2[3]
Appearance Typically a powder

The planar, aromatic structure with conjugated systems (indazole ring and carbaldehyde) predicts strong UV absorbance, making HPLC-UV a suitable technique. The presence of nitrogen atoms allows for potential protonation, a key consideration for controlling peak shape in RP-HPLC.

Primary Analytical Method: RP-HPLC with UV Detection

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability. For this compound, a reverse-phase method is optimal.

Causality of Method Choice:

  • Stationary Phase: A C18 (octadecylsilane) column is selected. Its nonpolar nature provides strong hydrophobic interactions with the aromatic indazole ring system, leading to effective retention and separation from more polar impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. This allows for the efficient elution of the primary analyte while also separating earlier-eluting polar impurities and later-eluting nonpolar byproducts within a reasonable runtime.

  • Acid Modifier: 0.1% Phosphoric acid is added to the aqueous mobile phase. This serves a critical dual purpose: it protonates the nitrogen atoms on the indazole ring, ensuring a single ionic state and preventing peak tailing. It also suppresses the ionization of free silanol groups on the silica backbone of the stationary phase, further improving peak symmetry. For LC-MS compatibility, formic acid should be used instead.[4]

General Analytical Workflow

The overall process from sample handling to final data reporting is outlined below. This workflow ensures consistency and traceability throughout the analytical campaign.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Standard Preparation SamplePrep Sample Preparation SystemSuit System Suitability Test SamplePrep->SystemSuit SeqRun Sequence Run (Standards & Samples) SystemSuit->SeqRun Integration Peak Integration & Quantification SeqRun->Integration Review Data Review & Validation Integration->Review Report Final Report Generation Review->Report

Caption: High-level workflow for quantitative analysis.

Detailed Experimental Protocol: HPLC-UV

This protocol is designed to be self-validating and robust for routine quality control.

2.2.1 Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size (e.g., ZORBAX Eclipse Plus, Waters Symmetry).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Phosphoric Acid (ACS grade).

  • Standard: this compound reference standard of known purity (≥95%).

2.2.2 Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile. Filter and degas.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution (Target concentration ~25 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.

2.2.3 Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by DAD scan)
Run Time 15 minutes

2.2.4 Data Analysis and Quantification

  • Perform a system suitability test by injecting the middle concentration standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Calculate the concentration of this compound in the sample solutions using the linear regression equation derived from the calibration curve.

HPLC_Protocol cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (A: 0.1% H3PO4, B: ACN) prep_std Prepare Standard Stock (1000 µg/mL) prep_mobile->prep_std prep_cal Prepare Calibration Curve Standards (1-100 µg/mL) prep_std->prep_cal prep_sample Prepare Sample Solution (~25 µg/mL) prep_cal->prep_sample setup Equilibrate Column (30% B, 1.0 mL/min, 30°C) prep_sample->setup inject Inject Standards & Samples (10 µL) setup->inject run Run Gradient Program (15 min) inject->run detect Detect at 254 nm run->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Calculate Sample Concentration calibrate->quantify

Caption: Step-by-step RP-HPLC-UV experimental protocol.

Method Validation Summary (ICH Guidelines)

To ensure the trustworthiness of this protocol, it must be validated according to standards such as the International Council on Harmonisation (ICH) guidelines.[5][6]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is only from the analyte, free from interference from impurities or matrix components.Peak purity index > 0.999 (DAD). Resolution > 2.0 between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.
Accuracy To measure the closeness of test results to the true value.98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day) RSD ≤ 2.0%. Intermediate Precision (Inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH.

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification, especially in complex matrices or for impurity profiling, LC-MS is the definitive technique.[7][8] It provides molecular weight information that UV detection cannot.

Protocol: LC-MS

3.1.1 Rationale The HPLC method can be directly transferred to an LC-MS system by replacing the non-volatile phosphoric acid with a volatile acid like formic acid. Electrospray Ionization (ESI) in positive mode is chosen as it will efficiently protonate the basic nitrogen centers of the indazole ring.

3.1.2 LC-MS Conditions

ParameterCondition
LC System Same as HPLC, with mobile phase A modified to 0.1% Formic Acid in Water.
MS Detector Time-of-Flight (TOF) or Quadrupole Mass Spectrometer.
Ionization Source Electrospray Ionization (ESI), Positive Mode.
Expected Ion [M+H]⁺ m/z 181.02
Capillary Voltage 3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 8 L/min
Fragmentor Voltage 120 V

This method is ideal for confirming the identity of the main peak and for identifying the molecular weights of any co-eluting impurities, which is invaluable during process development and degradation studies.[3]

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the quantification of this compound. The detailed RP-HPLC-UV protocol is robust, readily validated, and suitable for high-throughput quality control environments. The principles behind the method have been clearly elucidated to empower researchers to adapt and troubleshoot the analysis effectively. For orthogonal verification and advanced impurity characterization, a complementary LC-MS method is also presented. Adherence to these protocols will ensure high-quality, reliable data essential for the progression of drug development projects involving this critical synthetic intermediate.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). This compound | 1086391-23-2.
  • Sigma-Aldrich. (n.d.). 3-Chloro-1H-indazole-5-carboxaldehyde 95%.
  • Mohamed Abdelahi, M. M., El Bakri, Y., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2018). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE.
  • National Center for Biotechnology Information. (n.d.). Indazole-3-carbaldehyde. PubChem Compound Database.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Sigma-Aldrich. (n.d.). 3-Chloro-1H-indazole-5-carboxaldehyde 95%.
  • Baviskar, A. T., et al. (2013). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 9, 2436–2443. Available from: [Link]

  • El Bakri, Y., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(15), 9225-9238. Available from: [Link]

  • Kumar, A., et al. (2010).
  • Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazole-3-carboxylic acid.
  • S. Ashutosh Kumar, et al. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 10(9), 2945-2951.
  • CAS. (n.d.). 3-Chloroindazole. Common Chemistry.
  • Singh, B., & Kumar, R. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach.
  • Pingale, R., Shah, K., Khandave, P., & Neve, V. (2023). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry, 16(4), 221-225.
  • BenchChem. (n.d.). Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques.
  • BenchChem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol.
  • BenchChem. (n.d.). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
  • Gaikwad, M. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14.
  • Er, M., et al. (2018). Development of Stability Indicating HPLC Method for the Separation and Validation of Enantiomers of Miconazole. Chirality, 30(7), 896-902. Available from: [Link]

  • Suneetha, A., & Rao, G. (2021). Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive, 4(2), 038-046.
  • El-Gindy, A., et al. (2014). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. Analytical Methods, 6(21), 8569-8578.
  • Chen, J. H., et al. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Molecules, 27(15), 4976.
  • ChemicalBook. (n.d.). 3-chloro-1H-indazol-5-carbaldehyde synthesis.
  • Ng, S. W. (2006). 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2911-o2912.

Sources

derivatization of 3-Chloro-1H-indazole-6-carbaldehyde for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Derivatization of 3-Chloro-1H-indazole-6-carbaldehyde for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Strategic Overview: Unleashing the Potential of the Indazole Scaffold

The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] Indazole derivatives have demonstrated a wide pharmacological scope, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV properties.[2][4][5] The starting material, this compound, represents a versatile platform for generating novel chemical diversity. Its structure combines the biologically significant indazole core with two key reactive sites: a chlorine atom at the 3-position and a carbaldehyde group at the 6-position.

This guide focuses on the strategic derivatization of the aldehyde functional group, which serves as an accessible chemical handle for introducing a wide array of molecular fragments. By employing robust and high-throughput-compatible chemical transformations, a library of novel indazole derivatives can be rapidly synthesized for biological screening, accelerating the discovery of new therapeutic agents.

The Starting Block: Physicochemical & Reactivity Profile

Understanding the molecular architecture of this compound is critical for designing effective derivatization strategies.

The aldehyde group at the C6 position is an electrophilic center, making it susceptible to nucleophilic attack.[6] This reactivity is the foundation for the derivatization protocols outlined below. The chlorine atom at the C3 position is an electron-withdrawing group, which can influence the overall electronic properties of the indazole ring system. While this guide focuses on the aldehyde, this chloro-substituent offers a secondary site for potential future modifications (e.g., nucleophilic aromatic substitution), further expanding the scaffold's utility.

Table 1: Key Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅ClN₂O[6][7]
Molecular Weight 180.59 g/mol [6][8]
Appearance Typically a powder
Melting Point ~190-195 °C (for the 5-carboxaldehyde isomer)
Key Reactive Site Electrophilic aldehyde (formyl) group at C6[6]
Tautomerism Exhibits tautomerism between 1H and 2H forms in solution[5][6]

Core Derivatization Methodologies & Protocols

The following protocols are designed for efficiency and versatility, enabling the creation of a diverse chemical library from the parent aldehyde.

Reductive Amination: Building C-N Bonds

Principle: Reductive amination is a powerful method for forming secondary and tertiary amines. The reaction proceeds in two stages: the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this one-pot reaction due to its mild nature and tolerance for a wide range of functional groups.

Causality: The choice of STAB is deliberate. Unlike stronger reducing agents like sodium borohydride, STAB is less likely to reduce the starting aldehyde directly, allowing the imine formation to proceed first. It is also more tolerant of the slightly acidic conditions that catalyze imine formation, making the one-pot procedure highly efficient.[9]

Protocol 1: Parallel Reductive Amination

  • Materials:

    • This compound

    • A library of diverse primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (glacial)

    • 96-well reaction block or individual reaction vials

  • Procedure (per well/vial):

    • To a reaction vial, add this compound (1.0 eq, e.g., 18.1 mg, 0.1 mmol).

    • Add the desired amine (1.1 eq, 0.11 mmol).

    • Dissolve the components in DCE (1.0 mL).

    • Add one drop of glacial acetic acid to catalyze imine formation.

    • Allow the mixture to stir at room temperature for 30-60 minutes.

    • Add Sodium triacetoxyborohydride (1.5 eq, e.g., 31.8 mg, 0.15 mmol) portion-wise to control any effervescence.

    • Seal the vial/well and allow the reaction to proceed at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography or preparative HPLC.

Hydrazone & Oxime Formation: Accessing Schiff Base Analogs

Principle: The condensation of the aldehyde with hydrazines or hydroxylamine derivatives produces stable hydrazone or oxime linkages, respectively.[10][11][12] These functional groups are excellent hydrogen bond donors and acceptors, often imparting favorable pharmacokinetic properties and engaging in key interactions with biological targets.[13][14][15]

Causality: These reactions are typically high-yielding and proceed under mild conditions, often requiring only a catalytic amount of acid.[12] The simplicity and efficiency of this transformation make it exceptionally well-suited for library synthesis where speed and reliability are paramount. The resulting C=N double bond can exist as E/Z isomers, which can be beneficial for exploring the conformational space around a biological target.[16]

Protocol 2: Hydrazone/Oxime Synthesis

  • Materials:

    • This compound

    • A library of substituted hydrazines (e.g., phenylhydrazine, isonicotinic hydrazide) or hydroxylamine hydrochloride

    • Ethanol or Methanol

    • Acetic acid (glacial) or Pyridine (for reactions with hydroxylamine hydrochloride)

  • Procedure (per well/vial):

    • Dissolve this compound (1.0 eq, e.g., 18.1 mg, 0.1 mmol) in ethanol (1.0 mL).

    • Add the desired hydrazine derivative (1.05 eq, 0.105 mmol).

    • Add a catalytic amount (1-2 drops) of glacial acetic acid.

    • For Oxime Synthesis: Use hydroxylamine hydrochloride (1.05 eq) and a small amount of a base like pyridine to neutralize the HCl.

    • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-8 hours.

    • Monitor the reaction by TLC or LC-MS. Often, the product will precipitate from the reaction mixture upon cooling.

    • Work-up: If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture and purify the residue.

    • Purification: The product is often pure after filtration. If necessary, recrystallization or column chromatography can be employed.

Wittig Olefination: C=C Bond Formation for Scaffold Extension

Principle: The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide (Wittig reagent).[17][18][19] This reaction allows for the extension of the carbon skeleton, introducing alkene functionalities that can serve as isosteres for other groups or provide new vectors for further functionalization.

Causality: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[18][20]

  • Stabilized Ylides (containing an electron-withdrawing group like an ester or ketone) are less reactive and generally yield the thermodynamically favored (E)-alkene.

  • Non-stabilized Ylides (containing alkyl groups) are highly reactive and typically yield the kinetically favored (Z)-alkene under salt-free conditions.[20][21] This tunability allows for precise control over the geometry of the resulting molecule, which is critical for probing interactions with biological targets.

Protocol 3: Wittig Reaction with a Stabilized Ylide (for E-alkene)

  • Materials:

    • This compound

    • A stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

    • Toluene or Tetrahydrofuran (THF)

  • Procedure:

    • In a reaction vial, dissolve this compound (1.0 eq, e.g., 18.1 mg, 0.1 mmol) in toluene (1.5 mL).

    • Add the stabilized Wittig reagent (1.1 eq, e.g., 38.3 mg, 0.11 mmol).

    • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. The byproduct, triphenylphosphine oxide, can often be partially removed by trituration with a non-polar solvent like hexane or a mixture of hexane/ether.

    • Purification: Purify the crude residue by flash column chromatography on silica gel.

Visualization of Derivatization and Workflow

The derivatization strategies can be visualized as a series of branching pathways from a central starting material, rapidly generating a diverse library of compounds.

G cluster_start Starting Material cluster_products Derivative Classes SM This compound Amine Secondary/Tertiary Amines SM->Amine:w + R¹R²NH + NaBH(OAc)₃ Hydrazone Hydrazones SM->Hydrazone + RNHNH₂ (cat. H⁺) Oxime Oximes SM->Oxime + NH₂OH·HCl (Base) Alkene Alkenes (E/Z) SM:s->Alkene:s + Ph₃P=CHR (Wittig Ylide) G cluster_chem Chemistry Phase cluster_bio Biology Phase A Library Design (Select Amines, Hydrazines, Ylides) B Parallel Synthesis (Protocols 1-3) A->B C Purification & QC (HPLC, LC-MS, NMR) B->C D Plate Preparation (Assay-ready plates) C->D E High-Throughput Screening (HTS) D->E F Hit Identification & Validation E->F

Caption: High-level drug discovery workflow.

Analytical Characterization

Confirming the identity and purity of each synthesized derivative is a non-negotiable step before biological screening. A combination of analytical techniques is required to ensure data integrity.

Table 2: Standard Analytical Techniques for Compound Characterization

TechniquePurposeExpected Observations
LC-MS Purity assessment and confirmation of molecular weight.A major peak in the chromatogram corresponding to the expected mass-to-charge (m/z) ratio of the product.
¹H NMR Structural confirmation and isomer determination.Disappearance of the aldehyde proton signal (~10 ppm). Appearance of new signals corresponding to the added fragment (e.g., new aromatic or aliphatic protons). For alkenes, the coupling constants (J-values) of vinylic protons help determine E/Z geometry. [22][23]
¹³C NMR Confirms the carbon skeleton of the new derivative.Disappearance of the aldehyde carbonyl carbon (~190 ppm) and appearance of new signals for the introduced moiety.
HPLC Quantitative purity assessment.Used to determine the purity of the final compound, typically aiming for >95% for screening assays.

Conclusion

This compound is a highly valuable and versatile starting material for medicinal chemistry campaigns. The aldehyde functionality provides a reliable reactive handle for implementing diverse and robust chemical transformations, including reductive amination, hydrazone/oxime formation, and Wittig olefination. The protocols detailed herein are optimized for efficiency and adaptability, enabling the rapid generation of compound libraries. This strategic approach, combining a privileged core scaffold with high-throughput chemistry, provides a powerful engine for the discovery of novel bioactive molecules and potential therapeutic leads.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Development of a selective ESI-MS derivatization reagent: synthesis and optimization for the analysis of aldehydes in biological mixtures. (2008). PubMed. Retrieved January 20, 2026, from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. Retrieved January 20, 2026, from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks. Retrieved January 20, 2026, from [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2018). MDPI. Retrieved January 20, 2026, from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. (2023). The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. Retrieved January 20, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. (2010). South African Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2019). ACS Omega. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (2016). Molecules. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances. Retrieved January 20, 2026, from [Link]

  • Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. (2023). DergiPark. Retrieved January 20, 2026, from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Reaction for formation of hydrazone. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (2012). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2025). MDPI. Retrieved January 20, 2026, from [Link]

  • Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019). Molecules. Retrieved January 20, 2026, from [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Chloro-1H-indazole-6-carbaldehyde (CAS: 1086391-23-2). As a critical building block in medicinal chemistry, particularly for kinase inhibitors, achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1][2] This document addresses common issues through a combination of frequently asked questions, troubleshooting flowcharts, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification of this compound.

Q1: What are the most common impurities I might encounter when purifying this compound?

A: Impurities typically arise from the synthetic route used. Given that indazole-carboxaldehydes are often synthesized from corresponding indoles, you may encounter:

  • Unreacted Starting Materials: Residual substituted indole from the parent reaction.

  • Isomeric Byproducts: Depending on the synthetic method, formation of regioisomers (e.g., substitution at a different position on the indazole ring) can occur. The separation of such isomers is a known challenge in indazole chemistry.[3]

  • Over-oxidation or Side-Reaction Products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially if the workup conditions are harsh or involve prolonged exposure to air.

  • Residual Catalysts or Reagents: If transition-metal-catalyzed reactions are used (e.g., palladium-catalyzed cyclization), trace metals may persist.[4] Similarly, reagents from nitrosation procedures can also be a source of contamination.[1]

Q2: My crude ¹H NMR spectrum shows broad peaks for the indazole N-H proton. Is this normal?

A: Yes, this is quite common. The N-H proton of the indazole ring is acidic and can undergo exchange with residual water or other protic impurities in the NMR solvent (like DMSO-d₆ or CDCl₃). This exchange process often leads to peak broadening. Furthermore, indazoles exist in two common tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form generally being more stable.[2] In solution, slow tautomerization or intermolecular hydrogen bonding can also contribute to the broadening of the N-H signal. A very broad singlet observed far downfield (e.g., >13 ppm in DMSO-d₆) is characteristic of this proton.[1]

Q3: What is the best general approach for purifying this compound: recrystallization or column chromatography?

A: For this compound, flash column chromatography on silica gel is the most frequently successful and recommended primary purification method.[1][4]

  • Causality: The molecule possesses several polar features (the aldehyde carbonyl, the chloro group, and the N-H group of the pyrazole ring) that allow for effective separation from less polar starting materials and non-polar byproducts on a polar stationary phase like silica gel. It provides the resolving power needed to separate closely related isomers that may be difficult to remove by recrystallization alone.

Recrystallization can be an excellent secondary purification step to remove minor impurities after chromatography or for polishing a semi-pure solid.

Q4: I'm struggling with recrystallization. My compound either "oils out" or the recovery is very poor. What solvents should I try?

A: This is a classic purification challenge. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Poor recovery often means the compound is too soluble even in the cold solvent.

  • Recommended Strategy: A two-solvent system is often ideal.

    • Dissolve the crude material in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Ethyl Acetate, Acetone, or Dichloromethane).

    • Heat the solution gently.

    • Slowly add a "poor," less polar solvent in which the compound is sparingly soluble (e.g., Hexanes, Heptane, or Petroleum Ether) dropwise until persistent cloudiness (turbidity) is observed.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

A systematic screening of solvent systems is the most reliable approach. Please refer to the solvent screening table in Section 3.

Q5: My compound appears to be degrading on the silica gel column, indicated by streaking on TLC and a lower-than-expected yield. Why is this happening and how can I prevent it?

A: The indazole moiety, particularly with an electron-withdrawing aldehyde group, can be sensitive to the acidic nature of standard silica gel. The Lewis acid sites on the silica surface can sometimes catalyze decomposition or lead to irreversible adsorption of the product.

  • Troubleshooting Steps:

    • Neutralize the Eluent: Add a small amount of triethylamine (TEA) or pyridine (~0.1-1% v/v) to your mobile phase (e.g., Hexane/Ethyl Acetate). This base will neutralize the acidic sites on the silica, preventing compound degradation and often resulting in sharper bands and improved recovery.

    • Use Deactivated Silica: Consider using silica gel that has been pre-treated with a base or purchase commercially available deactivated silica gel.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column efficiently.

Q6: How can I definitively confirm the purity of my final product?

A: A single technique is rarely sufficient. A combination of methods provides the highest confidence:

  • Thin-Layer Chromatography (TLC): The final product should appear as a single spot in multiple eluent systems of varying polarity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential. The spectrum should be clean, with correct chemical shifts, multiplicities, and integration values corresponding to the 8 protons and 8 carbons of the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the compound, matching the calculated value for C₈H₅ClN₂O.[1]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity for a crystalline solid.

Section 2: Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving common purification problems.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the purification of this compound.

G cluster_start Initial Analysis cluster_problem Problem Identification cluster_cause Plausible Cause cluster_solution Recommended Solution start Crude Product Analysis (TLC, ¹H NMR, LC-MS) prob1 Problem: Multiple Spots on TLC (Close Rf values) start->prob1 Identify issue prob2 Problem: Low Yield after Column (Streaking on TLC) start->prob2 Identify issue prob3 Problem: Oily Product / Fails to Crystallize start->prob3 Identify issue cause1 Cause: Isomeric Impurities or Byproducts of Similar Polarity prob1->cause1 cause2 Cause: Compound Degradation on Acidic Silica Gel prob2->cause2 cause3 Cause: Residual Solvent or Presence of Minor Amorphous Impurities prob3->cause3 sol1 Solution 1: Optimize Chromatography - Use a shallower solvent gradient. - Try a different solvent system (e.g., DCM/MeOH). - Consider reverse-phase chromatography. cause1->sol1 sol2 Solution 2: Deactivate Silica - Add 0.5% Triethylamine (TEA) to eluent. - Use pre-treated neutral silica gel. cause2->sol2 sol3 Solution 3: Post-Purification Treatment - Triturate with a non-polar solvent (e.g., Hexanes). - Attempt recrystallization from a binary solvent system. - Dry under high vacuum. cause3->sol3

Caption: A troubleshooting decision tree for purification issues.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

This method is the primary recommended technique for achieving high purity. It is based on standard procedures used for analogous indazole compounds.[1]

Materials:

  • Silica Gel (40-63 µm particle size)

  • Eluent: Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc)

  • Triethylamine (TEA, optional)

  • Crude this compound

  • TLC plates, collection tubes, rotary evaporator

Procedure:

  • Eluent Preparation: Prepare stock solutions of your mobile phase. A typical starting point is a mixture of Hexane:EtOAc (e.g., 8:2 or 7:3 v/v). If streaking was observed on analytical TLC, add 0.5% TEA to the prepared eluent mixture.

  • Sample Adsorption (Slurry Loading): In a small flask, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This prevents overloading the top of the column and improves separation.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Ensure the packed bed is level and free of air bubbles.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column bed. Gently add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., from 9:1 to 7:3 Hexane:EtOAc). Collect fractions of a consistent volume.

  • Monitoring: Monitor the collected fractions by TLC, spotting each fraction on a plate. Visualize spots using a UV lamp (254 nm).

  • Pooling and Concentration: Combine the fractions that contain the pure product (single spot by TLC).

  • Final Product: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound. Dry further under high vacuum to remove residual solvent.

Visual Workflow for Flash Column Chromatography

G prep 1. Prepare Eluent & Sample Slurry pack 2. Pack Column with Silica Gel prep->pack load 3. Load Sample onto Column pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze pool 7. Pool Pure Fractions analyze->pool evap 8. Evaporate Solvent pool->evap

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Purification by Recrystallization

This method is best used for polishing an already semi-pure solid product obtained from chromatography.

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your product in various solvents at room temperature and upon heating (see table below). An ideal single solvent will dissolve the compound when hot but not when cold. A good binary system consists of a soluble ("good") solvent and a sparingly soluble ("poor") solvent.

  • Dissolution: Place the semi-pure solid in a flask. Add a minimal amount of the chosen hot "good" solvent (or solvent system) until all the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under high vacuum.

| Solvent System Screening for Recrystallization | | :--- | :--- | | Good Solvents (High Solubility) | Poor Solvents (Low Solubility) | | Ethyl Acetate (EtOAc) | Hexanes / Heptane | | Acetone | Petroleum Ether | | Dichloromethane (DCM) | Water | | Ethanol / Methanol | Diethyl Ether | | Example Binary Systems to Test | Comments | | EtOAc / Hexanes | A very common and effective system. | | DCM / Heptane | Good for moderately polar compounds. | | Ethanol / Water | Can be effective if the compound is not overly water-sensitive. |

Section 4: Data Summary

This table summarizes key properties and analytical parameters for this compound.

PropertyValue / DescriptionReference
Molecular Formula C₈H₅ClN₂O[5]
CAS Number 1086391-23-2[5]
IUPAC Name This compound[5]
Appearance Typically an off-white to brown solid[1]
Hazard Statements H302 - Harmful if swallowed[5]
Common TLC Eluent Petroleum Ether / Ethyl Acetate (8:2 or 7:3)[1]
¹H NMR (DMSO-d₆) Aldehyde proton (CHO) ~10.2 ppm; Aromatic protons 7.5-8.5 ppm; N-H proton >13 ppm (broad)Inferred from[1]
¹³C NMR (DMSO-d₆) Aldehyde carbon (C=O) >185 ppmInferred from[1]

References

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

  • Lahmar, N., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]

  • Largeron, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Available at: [Link]

  • Mekky, A. H. (2022). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Organic-Chemistry.org. Available at: [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole chemistry. The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] However, its ambidentate nucleophilic nature, arising from the tautomerism between the 1H- and 2H- forms, presents a significant challenge in achieving regiocontrol during functionalization reactions.[1][3][4] This often leads to mixtures of N1 and N2 substituted products, complicating synthesis and purification.[1][3][4]

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab. We will delve into the mechanistic underpinnings of regioselectivity and provide field-proven protocols to help you steer your reactions toward the desired isomer.

Section 1: N-Functionalization - The N1 vs. N2 Challenge

The most common challenge in indazole chemistry is controlling the site of N-alkylation or N-arylation. The outcome of these reactions is a delicate interplay of electronic and steric factors of the indazole substrate, the nature of the electrophile, and the reaction conditions.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of N1 and N2 alkylated products when I treat my indazole with an alkyl halide and a base?

A1: This is the classic problem of indazole regioselectivity. The indazole anion, formed upon deprotonation, has nucleophilic character at both N1 and N2. The ratio of the resulting regioisomers is determined by a combination of thermodynamic and kinetic factors. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] However, the transition state energies for alkylation at each nitrogen can be very close, leading to mixtures.[8]

Q2: What are the key factors that I can manipulate to favor either N1 or N2 alkylation?

A2: You have several levers to pull:

  • Choice of Base and Solvent: This is arguably the most critical factor. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[5][7][9] Conversely, conditions employing cesium carbonate (Cs₂CO₃) in DMF have also been used to achieve N1 substitution, often attributed to a chelation mechanism with certain substrates.[1][10]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a crucial role.

    • Steric Hindrance: Bulky groups at the C3 or C7 positions can sterically hinder the N2 or N1 positions, respectively, directing alkylation to the less encumbered nitrogen.[5][8]

    • Electronic Effects: Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, have been shown to strongly favor N2-alkylation.[5][7][9]

  • Nature of the Electrophile: The reactivity and steric bulk of the alkylating agent can also influence the N1/N2 ratio.[5]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products.[9] In some cases, it's possible to isomerize an N2-substituted product to the more stable N1 isomer under certain conditions.[6][9]

Troubleshooting Guide: N-Alkylation

Problem: My N-alkylation reaction is giving a nearly 1:1 mixture of N1 and N2 isomers. My goal is the N1-alkylated product.

Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Base/Solvent Combination Switch to NaH in anhydrous THF.The sodium cation is believed to coordinate with the indazole N2 nitrogen and a C3 substituent (if present), directing the alkylating agent to the N1 position.[1][5][7] This is a kinetically controlled process favoring the N1 isomer.
Reaction Temperature Too High Run the reaction at a lower temperature (e.g., 0 °C to room temperature).Higher temperatures can sometimes overcome the kinetic preference and lead to a mixture of products.
Competitive Reaction Pathways If your substrate has a C3 ester, consider a chelation-controlled approach with Cs₂CO₃ in dioxane.DFT calculations suggest that the cesium cation can chelate between the N2 nitrogen and the carbonyl oxygen of a C3 ester, effectively blocking the N2 position and directing alkylation to N1.[1][10]

Problem: I need to synthesize the N2-alkylated indazole, but my reaction heavily favors the N1 isomer.

Potential Cause Troubleshooting Step Scientific Rationale
Thermodynamically Favored N1 Product Use conditions that favor kinetic control towards the N2 product. For example, using certain copper catalysts with diaryliodonium salts has shown high N2 selectivity.[11]This method proceeds through a different mechanism where the copper catalyst is believed to coordinate preferentially with the N2 nitrogen, leading to the observed regioselectivity.[11]
Lack of Directing Groups If synthetically feasible, introduce an electron-withdrawing group at the C7 position.An EWG at C7 increases the acidity of the N1-H and directs the alkylation to the N2 position.[5][7][9] This directing group can potentially be removed in a subsequent step.
Inappropriate Alkylating Agent Consider using alkyl 2,2,2-trichloroacetimidates under acidic conditions.This method has been shown to provide excellent N2 selectivity. The proposed mechanism involves protonation of the imidate, followed by nucleophilic attack from the N2 nitrogen of the indazole.[8]
Experimental Protocol: Selective N1-Alkylation using NaH/THF

This protocol is a general guideline for the N1-selective alkylation of a substituted indazole.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF via syringe. Stir the solution at room temperature until the indazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Visualization: Factors Influencing N-Alkylation Regioselectivity

G cluster_conditions Reaction Conditions cluster_substrate Indazole Substrate cluster_reagent Electrophile Base Base (e.g., NaH, Cs₂CO₃) Outcome N1 vs. N2 Selectivity Base->Outcome Solvent Solvent (e.g., THF, DMF) Solvent->Outcome Temperature Temperature Temperature->Outcome Sterics Steric Hindrance (C3, C7 substituents) Sterics->Outcome Electronics Electronic Effects (EWG/EDG at C7) Electronics->Outcome Electrophile Alkylating/Arylating Agent Electrophile->Outcome

Caption: Key factors influencing the regioselectivity of indazole N-alkylation.

Section 2: C-H Functionalization - Targeting the Carbocyclic and Pyrazole Rings

Direct C-H functionalization offers an atom-economical approach to modifying the indazole scaffold. Regioselectivity in these reactions is typically controlled by the inherent reactivity of the indazole ring, directing groups, or the nature of the catalyst.

Frequently Asked Questions (FAQs)

Q3: Where does electrophilic aromatic substitution typically occur on the indazole ring?

A3: For 2H-indazoles, electrophilic substitution, such as halogenation, preferentially occurs at the C3 position.[2][12][13][14] For 1H-indazoles, the situation is more complex, but functionalization at C3 is also common. The reactivity of the benzene portion of the ring is also influenced by the substituents present.

Q4: How can I achieve regioselective functionalization at positions other than C3?

A4: The use of directing groups is a powerful strategy. A directing group installed at the N1 or N2 position can guide a metal catalyst to a specific C-H bond. For example, a pyridyl group at N2 can direct ortho-C-H activation of the N2-aryl substituent.[15] Similarly, directing groups can be used to functionalize the C7 position of the indazole ring.[16]

Q5: Are there methods for C-H functionalization that don't require a directing group?

A5: Yes, some methods rely on the intrinsic reactivity of the indazole. For example, photoredox catalysis has been employed for the direct C3-amidation of 2H-indazoles.[17] Additionally, certain palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can be performed on halo-indazoles to introduce aryl or heteroaryl groups at specific positions.[18][19][20][21][22] For instance, a regioselective C7 bromination followed by a Suzuki coupling has been reported.[18][19]

Troubleshooting Guide: C-H Functionalization

Problem: My C-H halogenation of a 2-substituted indazole is giving a mixture of mono- and poly-halogenated products.

Potential Cause Troubleshooting Step Scientific Rationale
Over-reaction Carefully control the stoichiometry of the halogenating agent (e.g., NBS or NCS). Use 1.0 equivalent for monohalogenation.Using an excess of the halogenating agent will lead to di- or tri-halogenated products.[13]
Harsh Reaction Conditions Reduce the reaction temperature and/or time.Milder conditions can help to stop the reaction at the mono-halogenated stage.[2][13]

Problem: I am trying to perform a directing-group-assisted C-H activation, but I am getting low yields or no reaction.

Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Catalyst or Ligand Screen different transition metal catalysts (e.g., Pd, Rh, Co) and ligands.The choice of catalyst and ligand is crucial for efficient C-H activation.[23][24][25][26] The ligand can influence the stability and reactivity of the catalytic species.
Incompatible Directing Group Ensure your directing group is suitable for the desired transformation.Not all directing groups are effective for all types of C-H functionalization. The coordinating ability of the directing group is key.[23][24]
Substrate Inhibition The indazole nitrogen atoms can sometimes coordinate to the metal center and inhibit catalysis.The addition of certain additives or the use of specific pre-catalysts can sometimes mitigate this issue.[20]
Visualization: Directing Group Strategy for C-H Functionalization

G Indazole Substituted Indazole DG_Install Install Directing Group (DG) Indazole->DG_Install Indazole_DG Indazole-DG DG_Install->Indazole_DG CH_Activation Transition Metal-Catalyzed C-H Activation/Functionalization Indazole_DG->CH_Activation Functionalized_Indazole_DG Functionalized Indazole-DG CH_Activation->Functionalized_Indazole_DG DG_Removal Remove Directing Group (optional) Functionalized_Indazole_DG->DG_Removal Final_Product Regioselectively Functionalized Indazole Functionalized_Indazole_DG->Final_Product If DG is part of final structure DG_Removal->Final_Product

Caption: Workflow for directing group-assisted C-H functionalization of indazoles.

Section 3: Emerging Trends and Advanced Topics

The field of indazole functionalization is continuously evolving, with new methods emerging that offer improved selectivity and broader substrate scope.

Frequently Asked Questions (FAQs)

Q6: What role is photoredox catalysis playing in indazole functionalization?

A6: Photoredox catalysis is emerging as a powerful tool for the functionalization of indazoles under mild conditions.[27] It enables reactions that are often difficult to achieve with traditional methods. For example, it has been used for the direct C3-amidation of 2H-indazoles and in the synthesis of complex indazole-containing fused ring systems.[17][28][29]

Q7: Are computational methods useful for predicting regioselectivity in indazole reactions?

A7: Absolutely. Density Functional Theory (DFT) calculations are increasingly being used to understand the mechanisms of indazole functionalization and to predict regioselectivity.[1][8][10] These computational studies can provide valuable insights into transition state energies for different reaction pathways, helping to explain experimentally observed outcomes and guide the development of new, more selective reactions.[1][8] For example, DFT calculations have been used to rationalize the N1-selectivity observed with cesium carbonate via a chelation mechanism and the N2-selectivity in acid-catalyzed alkylations.[1][8][10]

Conclusion

Managing regioselectivity in the functionalization of substituted indazoles is a multifaceted challenge that requires a deep understanding of the interplay between substrate electronics, sterics, and reaction conditions. By carefully selecting the appropriate reagents, solvents, and catalysts, and by leveraging modern synthetic techniques like directing group strategies and photoredox catalysis, it is possible to achieve high levels of regiocontrol. This guide provides a starting point for troubleshooting common issues and for designing rational synthetic strategies to access the desired indazole regioisomers for your research and development endeavors.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1H-indazole-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-1H-indazole-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.